N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine
Overview
Description
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine is an organic compound that features a bromonaphthalene moiety linked to an amine group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine typically involves the reaction of 1-bromonaphthalene with an appropriate amine under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thiols, amines
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalen-2-amine: Shares the bromonaphthalene core but lacks the ether linkage and additional amine group.
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Similar structure but with a benzyl group instead of a butan-2-amine.
Uniqueness
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine is unique due to its specific ether linkage and the presence of both bromonaphthalene and butan-2-amine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c1-3-12(2)18-10-11-19-15-9-8-13-6-4-5-7-14(13)16(15)17/h4-9,12,18H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFELWGTXQIMGPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=C(C2=CC=CC=C2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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